molecular formula C8H8N4O B2643201 6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2166780-07-8

6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2643201
CAS No.: 2166780-07-8
M. Wt: 176.179
InChI Key: UOLRWYMDORNVEY-UHFFFAOYSA-N
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Description

6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine is a functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and preclinical drug discovery. This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a class of nitrogen-bridged heterocycles known for their diverse biological activities and significance in developing novel therapeutic agents. Researchers value this scaffold for its application across multiple domains, particularly in central nervous system (CNS) and oncology research. Analogs of this compound, specifically 6-alkoxy derivatives, have demonstrated potent anticonvulsant activity in animal models, showing efficacy against maximal electroshock (MES)-induced seizures with high protective indices and low neurotoxicity, suggesting potential for the development of new antiepileptic drugs . Furthermore, the [1,2,4]triazolo[4,3-b]pyridazine core structure has been identified as a key pharmacophore in antitubulin agents for cancer research . Rigid analogs designed from this scaffold exhibit potent antiproliferative activity by inhibiting tubulin polymerization, disrupting microtubule dynamics, and arresting the cell cycle at the G2/M phase, thereby functioning as vinylogous combretastatin A-4 (CA-4) analogs that bind to the colchicine site . Early research into 6-substituted derivatives also shows they can act as anxiolytic agents and inhibit [3H]diazepam binding, indicating interaction with the benzodiazepine receptor system . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-2-5-13-8-4-3-7-10-9-6-12(7)11-8/h2-4,6H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLRWYMDORNVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NN2C=NN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-(prop-2-en-1-yloxy)pyridazine with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds derived from the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. Inhibiting IDO1 can enhance the immune response against tumors and is considered a promising strategy in cancer immunotherapy .

Case Study: IDO1 Inhibition
A study demonstrated that a novel class of [1,2,4]triazolo[4,3-b]pyridazine derivatives showed sub-micromolar potency against IDO1. The structure-activity relationship (SAR) analysis revealed that specific modifications to the triazole ring significantly improved the binding affinity to the enzyme's active site. The compounds were tested in vitro on various cancer cell lines, showing promising results in reducing cell viability and enhancing immune response markers .

2. Antimicrobial Properties
The triazole moiety is well-known for its antimicrobial activity. Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine structure have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Evaluation
In a comparative study, several derivatives of 6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine were synthesized and tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activity at low concentrations, suggesting their potential as therapeutic agents in treating infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the triazole ring and substituents on the pyridazine core can lead to enhanced biological activity.

Modification TypeEffect on Activity
Triazole ring substitutionIncreased binding affinity to IDO1
Alkyl chain lengthEnhanced antimicrobial potency
Functional group variationImproved cytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of 6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine)

  • Structure : The 6-position is substituted with a 2-ethyltriazolemethoxy group.
  • Activity : A selective agonist for α2/α3-containing GABAA receptors, TPA023 exhibits anxiolytic effects without sedation in rodents and primates .
  • Key Difference : The bulkier triazolemethoxy group in TPA023 enhances subtype selectivity compared to the smaller propenyloxy group in the target compound, which may reduce receptor specificity.

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

  • Structure : A chloro substituent at position 6.
  • Synthesis : Prepared via chlorination of the pyridazine precursor, serving as a key intermediate for further functionalization (e.g., hydrazine substitution) .
  • Reactivity : The chloro group is more electrophilic than the propenyloxy group, enabling diverse nucleophilic substitutions.

6-(4-Morpholinyl)-[1,2,4]triazolo[4,3-b]pyridazine

  • Structure : A morpholine ring at position 6.
  • Applications : The morpholine group improves solubility and bioavailability, making this derivative a candidate for central nervous system (CNS) drug development .

Substitution at Position 3

L-838,417 (7-tert-Butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-1,2,4-triazolo[4,3-b]pyridazine)

  • Structure : A difluorophenyl group at position 3.
  • Activity : Acts as a partial agonist at α2/α3/α5 GABAA receptors, with reduced sedative effects compared to full agonists .
  • Comparison : The propenyloxy group in the target compound may offer greater metabolic stability than the triazolemethoxy group in L-838,417 due to reduced susceptibility to oxidative degradation.

6-(2,4-Dichlorophenyl)-3-(2-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine

  • Structure : A dichlorophenyl group at position 6 and a pyrrolidine ring at position 3.

GABAA Receptor Modulation

  • Target Compound : The propenyloxy group may favor interactions with α2/α3 subunits, similar to TPA023, but with reduced steric hindrance, possibly leading to broader receptor engagement.
  • TPA023 vs. Target Compound : TPA023’s IC50 for α2/α3 receptors is ~10 nM, whereas the target compound’s propenyloxy group could alter binding affinity due to differences in hydrogen bonding and π-π interactions .

Bromodomain Inhibition

  • BRD4 Inhibitors : Derivatives like compound 5 (from ) with a triazolo[4,3-b]pyridazine core show IC50 values in the micromolar range. The propenyloxy group’s electron-rich nature may enhance interactions with acetyl-lysine binding pockets .

Biological Activity

Overview

6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows for various interactions with biological targets, making it an interesting subject for research.

  • IUPAC Name : 6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine
  • CAS Number : 2166780-07-8
  • Molecular Weight : 176.18 g/mol
  • Chemical Structure : The compound features a triazole ring fused with a pyridazine structure and an alkoxy group (prop-2-en-1-yloxy) that contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and leading to physiological changes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance:

  • Inhibitory Effects on c-Met Kinase : A derivative of this class exhibited significant inhibitory activity against c-Met kinase with an IC50 value of 0.090 μM. This inhibition was correlated with cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

Anti-inflammatory Properties

Triazolo derivatives have been noted for their anti-inflammatory effects:

  • COX Inhibition : Similar compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Comparative Analysis with Similar Compounds

Compound NameStructureKey ActivityIC50 Values
This compoundStructurec-Met Inhibition0.090 μM
Triazolo[4,3-b]pyridazineLacks prop-2-en-1-yloxyLess reactiveN/A
Triazolo[3,4-b]thiadiazineDifferent ring systemVaries significantlyN/A

Case Studies

  • Cytotoxicity Evaluation : In vitro studies were conducted on various cancer cell lines where derivatives similar to this compound demonstrated varying degrees of cytotoxicity and apoptosis induction .
  • Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of triazolo-pyridazines to enhance their biological activity by modifying substituents on the triazole ring and analyzing their effects on enzyme inhibition and cell viability.

Q & A

Q. Table 1. Antiproliferative Activity of Selected Derivatives

CompoundSubstituent (R)IC₅₀ (μM, MCF-7)Target (Ki, nM)
14H12.5PDE4A (0.8)
154-F8.2c-Met (3.2)
173,5-diF6.7Pim-1 (1.5)
Data from

Q. Table 2. Synthetic Optimization of Bis-Triazolo-Pyridazines

MethodYield (%)Reaction TimeKey Reagent
Br₂/AcOH2824hHarsh conditions
IBD/DCM654hMild oxidant
Microwave-assisted722hSolvent-free
Data from

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